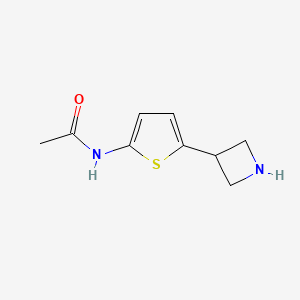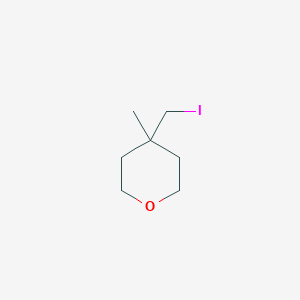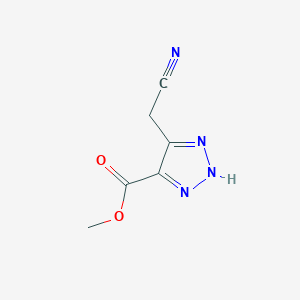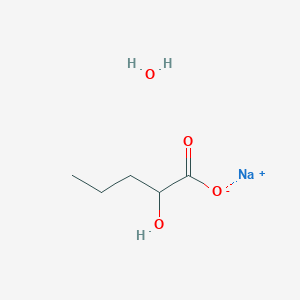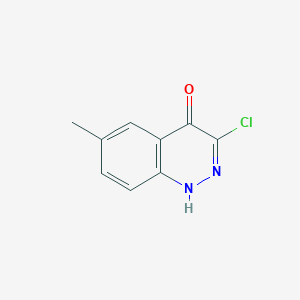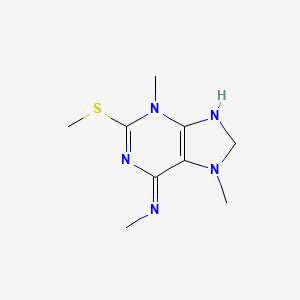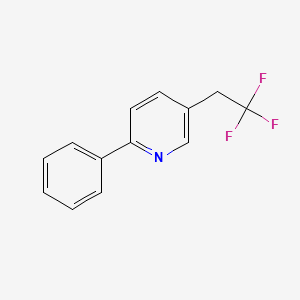
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoroethyl group in this compound imparts significant electron-withdrawing characteristics, influencing its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Another approach involves the use of Grignard reagents to introduce the phenyl group into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H10F3N |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-phenyl-5-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)8-10-6-7-12(17-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 |
Clé InChI |
BPXZTPJJMRMDKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


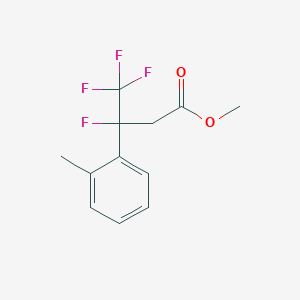
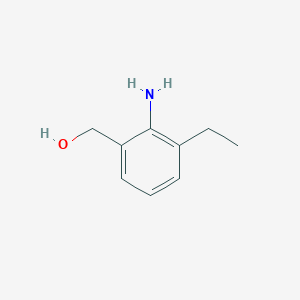
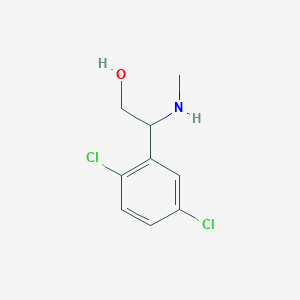
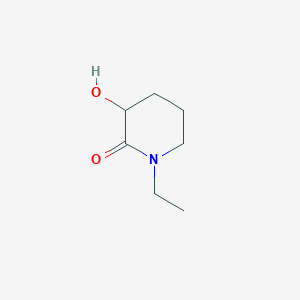
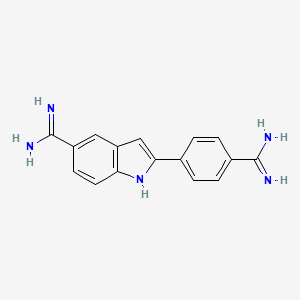
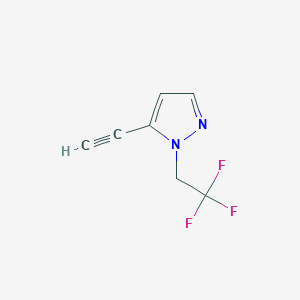
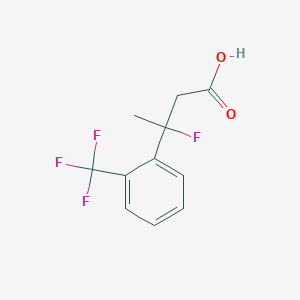
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
